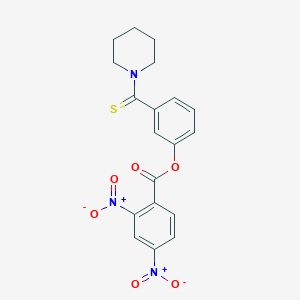
2-(2-methylphenyl)-N-(1-phenylethyl)quinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methylphenyl)-N-(1-phenylethyl)quinoline-4-carboxamide is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenyl)-N-(1-phenylethyl)quinoline-4-carboxamide typically involves the following steps:
Formation of Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.
Substitution Reactions: Introduction of the 2-methylphenyl group at the 2-position of the quinoline ring can be achieved through electrophilic aromatic substitution reactions.
Amidation: The carboxylic acid group at the 4-position of the quinoline ring can be converted to the carboxamide using reagents like thionyl chloride followed by reaction with 1-phenylethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the quinoline ring.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like bromine for halogenation or nitric acid for nitration.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline-4-carboxylic acid derivatives, while reduction could produce amine derivatives.
科学的研究の応用
2-(2-methylphenyl)-N-(1-phenylethyl)quinoline-4-carboxamide may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Potential use in drug development for treating diseases.
Industry: Use in the development of materials with specific properties.
作用機序
The mechanism of action of 2-(2-methylphenyl)-N-(1-phenylethyl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA, leading to modulation of biological pathways.
類似化合物との比較
Similar Compounds
Quinoline-4-carboxamide: A simpler analog without the 2-methylphenyl and 1-phenylethyl groups.
2-Phenylquinoline: Lacks the carboxamide group.
N-(1-Phenylethyl)quinoline-4-carboxamide: Lacks the 2-methylphenyl group.
Uniqueness
The presence of both the 2-methylphenyl and 1-phenylethyl groups in 2-(2-methylphenyl)-N-(1-phenylethyl)quinoline-4-carboxamide may confer unique properties, such as enhanced biological activity or specific interactions with molecular targets.
特性
分子式 |
C25H22N2O |
|---|---|
分子量 |
366.5 g/mol |
IUPAC名 |
2-(2-methylphenyl)-N-(1-phenylethyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C25H22N2O/c1-17-10-6-7-13-20(17)24-16-22(21-14-8-9-15-23(21)27-24)25(28)26-18(2)19-11-4-3-5-12-19/h3-16,18H,1-2H3,(H,26,28) |
InChIキー |
OGLSNKMOSIAEOC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NC(C)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl (2Z)-2-[4-(2,4-dinitrophenoxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11664288.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxamide](/img/structure/B11664291.png)
![3-(5-Chlorothiophen-2-YL)-N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11664303.png)
![3-(2-chlorophenyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11664308.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide](/img/structure/B11664332.png)
![3-bromo-4-ethoxy-N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B11664333.png)
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-4-[(phenylsulfanyl)methyl]benzohydrazide](/img/structure/B11664337.png)
![3-(2-ethoxyphenyl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11664354.png)
![5-{[4-(Acetylsulfamoyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B11664355.png)
![4-[benzyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B11664362.png)

![N-[4-({(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl}carbonyl)benzyl]-N-phenylmethanesulfonamide](/img/structure/B11664369.png)
